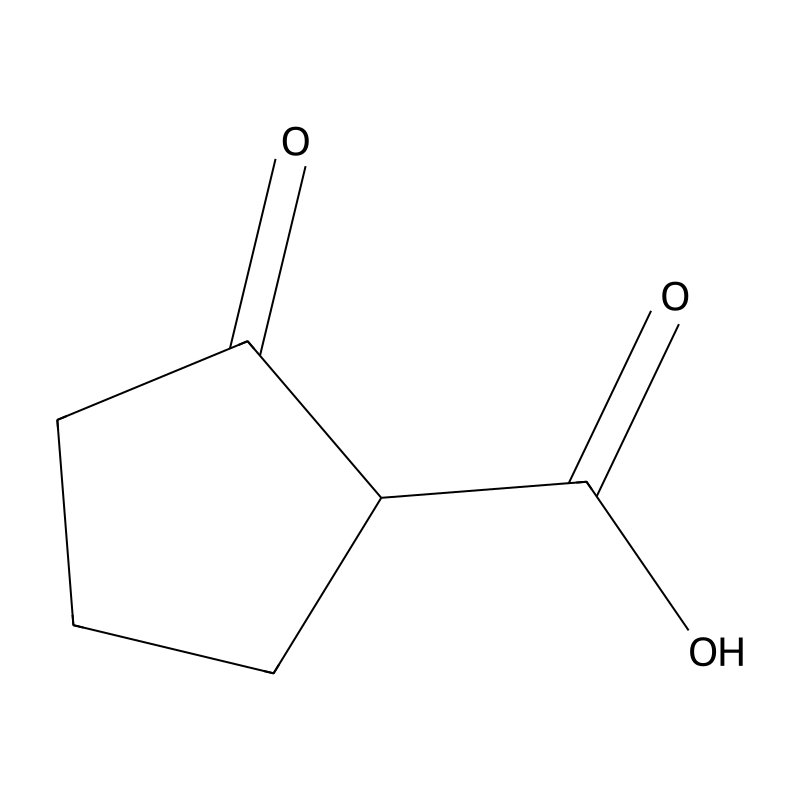

2-Oxocyclopentanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-Oxocyclopentanecarboxylic acid (2-OCCA) is a relatively simple organic molecule with the chemical formula C₆H₈O₃. While its natural occurrence has not been extensively documented, several research studies have reported its synthesis through various methods, including the oxidation of cyclopentane-1,2-diol []. These studies also detail the characterization of the synthesized 2-OCCA using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential Applications:

While research on 2-OCCA is limited, some studies have explored its potential applications in specific areas:

- As a Substrate for Enzymatic Studies: A study investigated the biohydroxylation of 2-OCCA using mutants of the enzyme cytochrome P450 BM-3, which is known to play a role in the breakdown of various organic compounds []. This research contributes to the understanding of the enzyme's activity and its potential role in metabolizing similar molecules.

- As a Precursor for Other Compounds: 2-OCCA can potentially serve as a starting material for the synthesis of other biologically relevant molecules. For example, studies have shown its conversion to 3-hydroxycyclopentanecarboxylic acid through hydrogenation reactions []. This demonstrates the potential use of 2-OCCA as a building block for more complex molecules with potential biological activities.

2-Oxocyclopentanecarboxylic acid is an organic compound with the molecular formula . It features a cyclopentane ring with a carboxylic acid group and a ketone group. This compound is characterized by its unique structure, which includes both a carbonyl group and a carboxylic acid functional group, making it a member of the broader category of carboxylic acids. The presence of these functional groups contributes to its reactivity and potential applications in various chemical processes.

- Esterification: It can react with alcohols to form esters, typically under acidic conditions. This reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid.

- Decarboxylation: Under certain conditions, this compound can lose carbon dioxide, leading to the formation of cyclopentanone derivatives.

- Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can undergo condensation with other carbonyl compounds, potentially leading to complex cyclic structures.

These reactions highlight the dual functionality of 2-oxocyclopentanecarboxylic acid as both an acid and a ketone, allowing it to participate in diverse organic transformations .

Several methods exist for synthesizing 2-oxocyclopentanecarboxylic acid:

- Oxidation of Cyclopentanone: Cyclopentanone can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield 2-oxocyclopentanecarboxylic acid.

- Carboxylation of Cyclopentene: Cyclopentene can undergo carboxylation reactions using carbon dioxide under pressure in the presence of catalysts to form the desired compound.

- Hydrolysis of Esters: The hydrolysis of esters derived from cyclopentanecarboxylic acid can also yield 2-oxocyclopentanecarboxylic acid under acidic or basic conditions .

2-Oxocyclopentanecarboxylic acid has potential applications in:

- Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds due to their biological activity.

- Agricultural Chemicals: It could be utilized in developing agrochemicals that target specific metabolic pathways in plants or pests.

- Material Science: The compound may find applications in creating polymers or resins where specific functional groups are required for reactivity or binding properties .

Several compounds share structural similarities with 2-oxocyclopentanecarboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cyclopentanecarboxylic Acid | Contains a single carboxylic acid group | Simpler structure; lacks ketone functionality |

| 2-Ketobutyric Acid | Contains a ketone and a carboxylic group | Smaller size; different ring structure |

| 3-Oxobutanoic Acid | Contains a ketone at the third position | Linear structure; lacks cyclic features |

| Oxaloacetic Acid | Dicarboxylic acid with two carboxyl groups | Involved in metabolic pathways (Krebs cycle) |

The uniqueness of 2-oxocyclopentanecarboxylic acid lies in its combination of cyclic structure and dual functional groups (ketone and carboxylic acid), which grants it distinct reactivity compared to linear or less complex analogs .